N-(2-hydroxypropyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
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Overview
Description
N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is a synthetic organic compound that features a unique combination of functional groups, including a hydroxypropyl group, a tetrahydrofuran ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxypropylamine, tetrahydrofuran-2-carboxaldehyde, and ethanediamide.
Formation of Intermediate: The first step involves the reaction of 2-hydroxypropylamine with tetrahydrofuran-2-carboxaldehyde under mild conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with ethanediamide under appropriate conditions to form N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide.
Industrial Production Methods
In an industrial setting, the production of N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to facilitate the reactions and improve product isolation.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and safe reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The tetrahydrofuran ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules.
Materials Science: Application in the development of novel polymers and materials with unique properties.
Industrial Chemistry: Use as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and tetrahydrofuran groups may play a role in binding interactions, while the ethanediamide backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
- N-(2-hydroxypropyl)-N’-(furan-2-ylmethyl)ethanediamide
- N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)propanediamide
Uniqueness
N-(2-hydroxypropyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H18N2O4 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N'-(2-hydroxypropyl)-N-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C10H18N2O4/c1-7(13)5-11-9(14)10(15)12-6-8-3-2-4-16-8/h7-8,13H,2-6H2,1H3,(H,11,14)(H,12,15) |
InChI Key |
KEPOLSSTMLBLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1CCCO1)O |
Origin of Product |
United States |
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